4-Chlorophenoxytetrafluoroethanesulphonyl fluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonyl fluorides, including 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride, can be achieved through several methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Direct fluorosulfonylation with fluorosulfonyl radicals has also emerged as a concise and efficient approach for producing sulfonyl fluorides .
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO2F2) and other solid reagents such as FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons . These methods provide a scalable and efficient means of producing sulfonyl fluorides for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenoxytetrafluoroethanesulphonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving sulfonyl fluorides include potassium fluoride (KF), potassium hydrogen fluoride (KHF2), and phase transfer catalysts such as 18-crown-6-ether in acetonitrile . These reagents facilitate the substitution reactions and other transformations of sulfonyl fluorides.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted sulfonyl fluoride derivatives .
Scientific Research Applications
4-Chlorophenoxytetrafluoroethanesulphonyl fluoride has several scientific research applications, including:
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Chemical Biology: Sulfonyl fluorides, including this compound, are used as covalent probes for targeting specific amino acids or proteins in chemical biology.
Pharmaceuticals: The compound’s stability and reactivity make it a valuable building block in drug discovery and development.
Materials Science: Sulfonyl fluorides are used in the development of functional materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride involves its reactivity as an electrophilic warhead. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on target molecules, such as amino acids or proteins . This reactivity is exploited in chemical biology and medicinal chemistry to develop covalent inhibitors and probes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride include other sulfonyl fluorides, such as:
2-Nitrobenzenesulfonyl fluoride (NBSF): Known for its bactericidal properties.
(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): Used as a serine protease inhibitor.
Uniqueness
This compound is unique due to its specific combination of a chlorophenoxy group and a tetrafluoroethanesulphonyl fluoride moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and chemical biology .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1,1,2,2-tetrafluoroethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5O3S/c9-5-1-3-6(4-2-5)17-7(10,11)8(12,13)18(14,15)16/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYJASZBMMMPSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)(F)S(=O)(=O)F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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